molecular formula C14H22O5 B14535504 acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol CAS No. 62618-47-7

acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol

Cat. No.: B14535504
CAS No.: 62618-47-7
M. Wt: 270.32 g/mol
InChI Key: WARCDNLHRJIQCQ-ACMTZBLWSA-N
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Description

Acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[44]nonan-8-yl]ethanol is a complex organic compound with a unique structure that includes a spirocyclic dioxane ring and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol typically involves multiple steps. One common approach is to start with the formation of the spirocyclic dioxane ring, followed by the introduction of the propynyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propynyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simpler carboxylic acid with widespread use in industry and research.

    Propynyl derivatives: Compounds with similar propynyl groups that exhibit unique reactivity and applications.

    Spirocyclic compounds: Molecules with spirocyclic structures that have diverse chemical and biological properties.

Uniqueness

Acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol is unique due to its combination of a spirocyclic dioxane ring and a propynyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

62618-47-7

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

acetic acid;2-[(8S,9S)-9-prop-2-ynyl-1,4-dioxaspiro[4.4]nonan-8-yl]ethanol

InChI

InChI=1S/C12H18O3.C2H4O2/c1-2-3-11-10(5-7-13)4-6-12(11)14-8-9-15-12;1-2(3)4/h1,10-11,13H,3-9H2;1H3,(H,3,4)/t10-,11-;/m0./s1

InChI Key

WARCDNLHRJIQCQ-ACMTZBLWSA-N

Isomeric SMILES

CC(=O)O.C#CC[C@H]1[C@@H](CCC12OCCO2)CCO

Canonical SMILES

CC(=O)O.C#CCC1C(CCC12OCCO2)CCO

Origin of Product

United States

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